molecular formula C27H30N2O6 B2610603 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2378501-50-7

2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B2610603
CAS RN: 2378501-50-7
M. Wt: 478.545
InChI Key: UJQNCWQBGSGYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C27H30N2O6 and its molecular weight is 478.545. The purity is usually 95%.
BenchChem offers high-quality 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

AT31192 plays a crucial role in the synthesis of peptides. The compound, being a derivative of the Fmoc-amino acid azides, is used as a coupling agent in peptide synthesis. It allows for the creation of peptide chains by facilitating the bonding between amino acids without unwanted side reactions .

Stability and Shelf-Life

The crystalline form of AT31192 is stable at room temperature, which is beneficial for long-term storage and handling in laboratory settings. Its stability and long shelf-life make it a reliable reagent for ongoing research projects .

Immunology

In immunological applications, AT31192 can be used to study the light chains of mouse IgG and other mouse immunoglobulins. This is particularly useful in the development of secondary antibodies for various assays, including Western blot, immunohistochemistry, and flow cytometry .

Enantiomerically Pure β-Amino Acids

AT31192 is utilized in the synthesis of enantiomerically pure β-amino acids. The Arndt-Eistert protocol, which starts from commercially available N-Fmoc-protected α-amino acids, leads to the production of these β-amino acids in high yield and purity .

Antibody Fragmentation

The compound is involved in antibody fragmentation processes. It reacts with the light chains of mouse IgG, which is a step in the preparation of antibody fragments for various diagnostic and therapeutic applications .

Affinity Chromatography

AT31192’s properties make it suitable for use in antigen affinity chromatography. This technique is essential for purifying antibodies based on their affinity to specific antigens, which is critical in both research and clinical settings .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O6/c1-26(2,3)35-24(32)28-16-27(23(30)31)13-12-17(28)14-29(27)25(33)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQNCWQBGSGYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid

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